A Technical Guide to the Synthesis and Characterization of p-[(p-aminophenyl)azo]benzoic acid
A Technical Guide to the Synthesis and Characterization of p-[(p-aminophenyl)azo]benzoic acid
This document provides a comprehensive technical overview for the synthesis and characterization of p-[(p-aminophenyl)azo]benzoic acid (CAS No. 6925-48-0), a valuable azo compound incorporating both a carboxylic acid and an amino functional group.[1] This guide is intended for researchers, chemists, and professionals in drug development and materials science, offering detailed experimental protocols and data interpretation.
Synthesis Pathway
The synthesis of p-[(p-aminophenyl)azo]benzoic acid is achieved through a classic two-step electrophilic aromatic substitution reaction: the diazotization of p-aminobenzoic acid followed by an azo coupling reaction with aniline.
Reaction Scheme
The overall reaction proceeds as follows:
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Diazotization: p-Aminobenzoic acid is treated with sodium nitrite in an acidic medium at low temperatures (0-5 °C) to form the p-carboxybenzenediazonium salt.[2][3]
-
Azo Coupling: The in-situ generated diazonium salt is then coupled with aniline in a mildly acidic solution (pH 4-5) to yield the final product, p-[(p-aminophenyl)azo]benzoic acid.[4]
Experimental Protocol: Synthesis
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| p-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 0.03 mol (4.11 g) |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.03 mol (2.07 g) |
| Concentrated HCl | HCl | 36.46 | ~30 mL |
| Aniline | C₆H₅NH₂ | 93.13 | 0.03 mol (2.79 g) |
| Sodium Acetate | CH₃COONa | 82.03 | As needed |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization |
| Distilled Water | H₂O | 18.02 | As needed |
| Ice | - | - | As needed |
Procedure:
Step 1: Preparation of the Diazonium Salt
-
Dissolve 0.03 mol of p-aminobenzoic acid in a mixture of 30 mL of concentrated HCl and 20 mL of distilled water in a 250 mL beaker.[3]
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve 0.03 mol of sodium nitrite in 50 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold p-aminobenzoic acid solution over 15-20 minutes, ensuring the temperature does not rise above 5 °C.[3] Stir for an additional 15 minutes after the addition is complete. The resulting clear solution contains the p-carboxybenzenediazonium chloride intermediate.
Step 2: Azo Coupling Reaction
-
In a separate 500 mL beaker, dissolve 0.03 mol of aniline in a small amount of dilute HCl and add approximately 50 mL of water.
-
Cool the aniline solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold aniline solution with vigorous stirring.[3]
-
Adjust the pH of the reaction mixture to between 4 and 5 by slowly adding a saturated solution of sodium acetate. A brightly colored precipitate should form.[4]
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
Step 3: Isolation and Purification
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid precipitate with copious amounts of cold water to remove any unreacted salts.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain the purified p-[(p-aminophenyl)azo]benzoic acid as a colored solid.
-
Dry the purified crystals in a desiccator.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of p-[(p-aminophenyl)azo]benzoic acid.
Characterization
The identity and purity of the synthesized p-[(p-aminophenyl)azo]benzoic acid are confirmed using a combination of spectroscopic and physical methods.
Physicochemical Properties
Basic physical and chemical data for the target compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₁N₃O₂ | [5][6] |
| Molecular Weight | 241.25 g/mol | [5][6][7] |
| Appearance | Colored crystalline solid | (Typical for azo dyes) |
| CAS Number | 6925-48-0 | [5][7][8] |
Spectroscopic Data
The following table summarizes the expected spectroscopic data based on the compound's structure.
| Technique | Expected Peaks / Signals | Interpretation |
| FT-IR (cm⁻¹) | 3450-3300 (two bands), 3300-2500 (broad), ~1690 (strong), ~1600, ~1450, ~1420 | N-H stretch (primary amine), O-H stretch (carboxylic acid dimer)[9], C=O stretch (aryl carboxylic acid)[9], C=C stretch (aromatic), N=N stretch (azo group) |
| ¹H NMR (ppm) | >10 (s, 1H), 8.2-7.5 (m, ~8H), ~6.0 (s, 2H) | -COOH proton, Aromatic protons (complex pattern), -NH₂ protons |
| ¹³C NMR (ppm) | ~167, 154-114 | C=O (carbonyl carbon), Aromatic carbons |
| UV-Vis (nm) | ~350-450 (strong), ~250-280 (strong) | n→π* transition (azo group), π→π* transition (conjugated system)[10] |
| Mass Spec. (m/z) | 241 [M]⁺ | Molecular ion peak |
Experimental Protocols: Characterization
-
Melting Point: Determined using a standard melting point apparatus. The sample is heated slowly, and the range from the first appearance of liquid to complete melting is recorded.
-
FT-IR Spectroscopy: A small amount of the dried sample is mixed with KBr powder and pressed into a thin pellet. The spectrum is recorded against a pure KBr pellet as a background.
-
NMR Spectroscopy: The sample (~10-20 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.
-
UV-Vis Spectroscopy: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile). The absorbance is measured over a range of 200-800 nm.
-
Mass Spectrometry: The sample is analyzed using an appropriate ionization technique (e.g., Electron Ionization - EI) to determine the mass-to-charge ratio of the molecular ion and its fragments.
Characterization Workflow Diagram
Caption: Logical workflow for the characterization of the synthesized product.
Data Interpretation and Conclusion
The successful synthesis of p-[(p-aminophenyl)azo]benzoic acid is confirmed when the experimental data aligns with the expected values.
-
FT-IR analysis should confirm the presence of all key functional groups: the broad O-H and sharp C=O bands for the carboxylic acid, the characteristic N-H stretches for the primary amine, and the N=N stretch of the azo bridge.
-
¹H and ¹³C NMR spectra provide definitive structural proof by showing the correct number of protons and carbons in their expected chemical environments. The integration of the proton signals should correspond to the number of protons in the molecule.
-
The UV-Vis spectrum confirms the presence of the extended chromophore responsible for the compound's color, a hallmark of azo dyes.[10]
-
The mass spectrum provides the molecular weight of the compound, with the molecular ion peak at m/z 241 confirming the elemental composition C₁₃H₁₁N₃O₂.
This guide outlines a reliable method for the synthesis and thorough characterization of p-[(p-aminophenyl)azo]benzoic acid, providing a solid foundation for its use in further research and development.
References
- 1. p-[(p-aminophenyl)azo]benzoic acid | 6925-48-0 | Benchchem [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. questjournals.org [questjournals.org]
- 4. Give the diazotization reaction of aniline. Also, give the chemical reaction involved in the preparation of red azo dye and light yellow azo dye. [vedantu.com]
- 5. p-[(p-aminophenyl)azo]benzoic acid | 6925-48-0 [chemicalbook.com]
- 6. chemnet.com [chemnet.com]
- 7. Benzoic acid, 4-[(4-aminophenyl)azo]- | SIELC Technologies [sielc.com]
- 8. 6925-48-0 p-[(p-aminophenyl)azo]benzoic acid AKSci 4361DN [aksci.com]
- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
